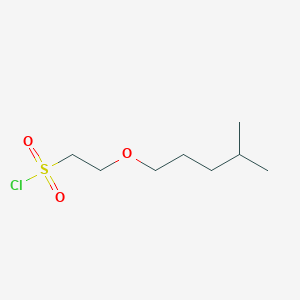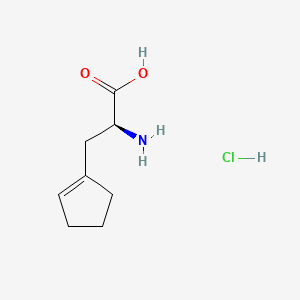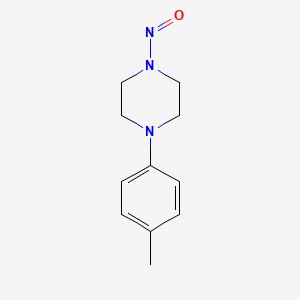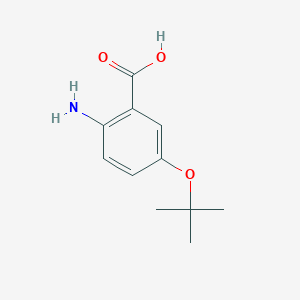
2-Amino-5-(tert-butoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(tert-butoxy)benzoic acid: is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, and a tert-butoxy group is attached to the fifth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(tert-butoxy)benzoic acid typically involves the following steps:
Nitration: The starting material, 5-(tert-butoxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors for nitration and reduction steps, which enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(tert-butoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2-Nitro-5-(tert-butoxy)benzoic acid.
Reduction: Various amino derivatives depending on the reducing agent.
Substitution: Substituted benzoic acid derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-(tert-butoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(tert-butoxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
2-Amino-5-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
2-Amino-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a tert-butoxy group.
Uniqueness: 2-Amino-5-(tert-butoxy)benzoic acid is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-9(12)8(6-7)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) |
InChI Key |
VJBLVIAKOPIDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


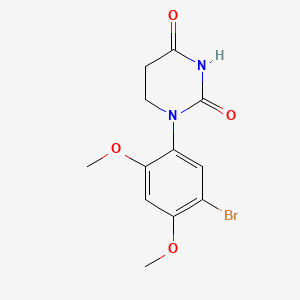

![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
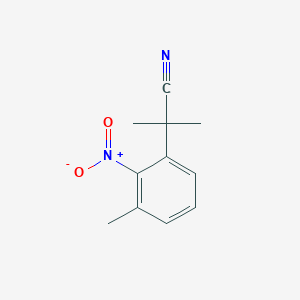

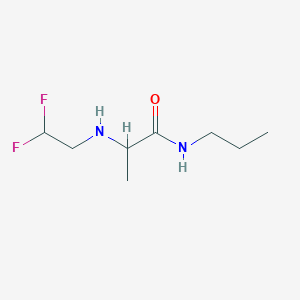
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
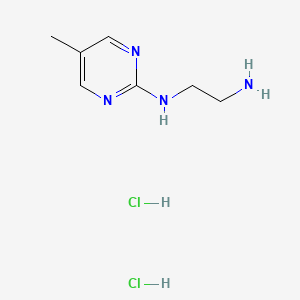
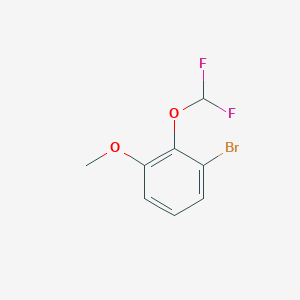
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
